Enhanced Lipophilicity (LogP) vs. Mono-Halogenated and Regioisomeric Analogs
The computed LogP for 5-(4-bromo-3-fluorophenyl)oxazole is 2.4 , which is significantly higher than the mono-fluorinated analog 5-(4-fluorophenyl)oxazole (LogP ~1.7, estimated) and moderately higher than the regioisomer 5-(3-bromo-4-fluorophenyl)oxazole (LogP 2.1) . This increased lipophilicity, resulting from the synergistic effect of the ortho-bromo and meta-fluoro substituents, is advantageous for passive membrane permeability and central nervous system (CNS) target engagement when compared to less lipophilic alternatives.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.4 (computed, Fluorochem) |
| Comparator Or Baseline | 5-(4-fluorophenyl)oxazole: ~1.7 (estimated); 5-(3-bromo-4-fluorophenyl)oxazole: 2.1 (Fluorochem) |
| Quantified Difference | ΔLogP = +0.7 over 4-fluoro analog; ΔLogP = +0.3 over 3-bromo-4-fluoro regioisomer |
| Conditions | Computed LogP values as reported on vendor technical datasheets |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, enabling selection of this scaffold for programs targeting intracellular or CNS-penetrant molecules.
